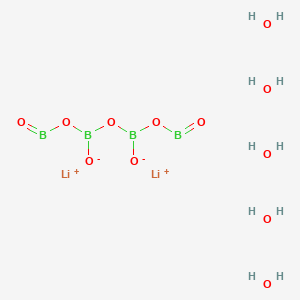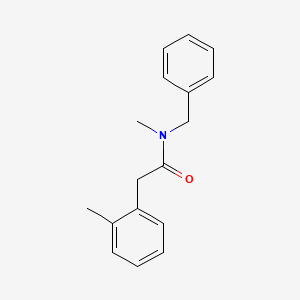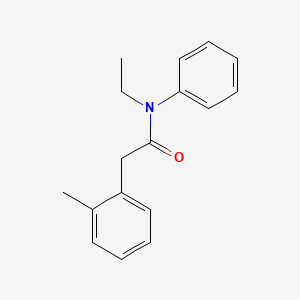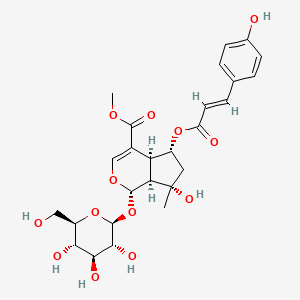
Lithium tetraborate pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium tetraborate pentahydrate, with the chemical formula Li2B4O7·5H2O, is an inorganic compound known for its unique properties and applications. It is a colorless solid that is primarily used in the production of glasses and ceramics. The compound is valued for its high thermal stability and its ability to act as a flux in various industrial processes .
Aplicaciones Científicas De Investigación
Lithium tetraborate pentahydrate has a wide range of applications in scientific research:
Chemistry: Used as a flux in the preparation of glasses and ceramics, and as a reagent in analytical chemistry for the determination of various elements.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Utilized in radiation dosimetry due to its tissue-equivalent properties.
Mecanismo De Acción
Safety and Hazards
Lithium tetraborate pentahydrate causes serious eye damage and is suspected of damaging the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/ protective clothing/ eye protection/ face protection .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium tetraborate pentahydrate can be synthesized through several methods, including the Pechini method and the proteic sol-gel process. The Pechini method involves the formation of polymer chains containing uniformly distributed metal ions, followed by calcination at 600°C for 2 hours . The proteic sol-gel process uses edible gelatins or coconut water instead of alkoxides, with calcination at 650°C for 2 hours .
Industrial Production Methods: Industrial production of this compound often involves the melt-quenching method. This process includes mixing lithium carbonate (Li2CO3) and boron trioxide (B2O3) in a stoichiometric ratio, followed by melting in a platinum crucible and annealing at various temperatures . The resulting glass is then cut and polished for further applications.
Análisis De Reacciones Químicas
Types of Reactions: Lithium tetraborate pentahydrate undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form boron oxides.
Reduction: It can be reduced to form lithium borides.
Substitution: It can undergo substitution reactions with other metal ions to form different borates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used under controlled conditions.
Major Products Formed:
Oxidation: Boron oxides (B2O3).
Reduction: Lithium borides (LiB).
Substitution: Various metal borates depending on the substituting metal.
Comparación Con Compuestos Similares
Lithium metaborate (LiBO2): Used in similar applications but has different thermal and chemical properties.
Lithium triborate (LiB3O5): Known for its thermoluminescent properties and used in radiation dosimetry.
Uniqueness: Lithium tetraborate pentahydrate is unique due to its high thermal stability, excellent neutron capture properties, and versatility in various industrial and scientific applications. Its ability to form stable glasses and ceramics makes it particularly valuable in the production of optical materials and radiation detectors .
Propiedades
IUPAC Name |
dilithium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;pentahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.2Li.5H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;/h;;;5*1H2/q-2;2*+1;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDDBABFAZCLKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H10Li2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12007-60-2 (Parent) |
Source


|
| Record name | Lithium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
259.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303-94-2 |
Source


|
| Record name | Lithium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




